(+)-O-DesMethyl TraMadol-D6
Overview
Description
(+)-O-DesMethyl TraMadol-D6 is a deuterated analog of O-DesMethyl Tramadol, a major active metabolite of the analgesic drug tramadol. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, providing a distinct mass difference that aids in the accurate quantification of tramadol and its metabolites in biological samples.
Biochemical Analysis
Biochemical Properties
(+)-O-DesMethyl TraMadol-D6 interacts with various enzymes and proteins in the body. It is primarily metabolized by the enzyme cytochrome P450 (CYP) 2D6 . The nature of these interactions involves the conversion of tramadol to this compound, which is a crucial step in the metabolic pathway of tramadol .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular signaling pathways and affecting gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit or activate certain enzymes, which can lead to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) 2D6, CYP2B6, and CYP3A4 . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect its localization or accumulation within the body .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O-DesMethyl TraMadol-D6 typically involves the deuteration of O-DesMethyl Tramadol. The process begins with the preparation of O-DesMethyl Tramadol, which is achieved through the demethylation of tramadol. This is followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Demethylation of Tramadol: Using reagents such as boron tribromide or other demethylating agents.
Deuteration: Employing deuterated reagents like deuterated methanol or deuterated chloroform under controlled conditions to replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
(+)-O-DesMethyl TraMadol-D6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of tramadol, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-O-DesMethyl TraMadol-D6 is widely used in scientific research, particularly in:
Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of tramadol in biological samples.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacological properties of tramadol.
Industry: Utilized in the quality control and standardization of tramadol formulations.
Mechanism of Action
(+)-O-DesMethyl TraMadol-D6 exerts its effects primarily through its interaction with opioid receptors and inhibition of serotonin and norepinephrine reuptake. The molecular targets include:
Opioid Receptors: Binds to µ-opioid receptors, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: Inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief.
Comparison with Similar Compounds
Similar Compounds
O-DesMethyl Tramadol: The non-deuterated analog, which is also an active metabolite of tramadol.
Tramadol: The parent compound, widely used as an analgesic.
N-DesMethyl Tramadol: Another metabolite of tramadol with distinct pharmacological properties.
Uniqueness
(+)-O-DesMethyl TraMadol-D6 is unique due to its deuterium labeling, which provides advantages in analytical applications, such as improved accuracy in mass spectrometry and reduced interference from endogenous compounds. This makes it a valuable tool in pharmacokinetic studies and analytical chemistry.
Properties
IUPAC Name |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-YATKDSQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344847 | |
Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261393-87-6 | |
Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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